2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride

CAS No.: 1171498-25-1

Cat. No.: VC2914444

Molecular Formula: C10H12ClN3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171498-25-1 |

|---|---|

| Molecular Formula | C10H12ClN3 |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | 2-pyrrolidin-1-ylpyridine-3-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C10H11N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-7H2;1H |

| Standard InChI Key | AXYQOJLGGLWNSE-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=C(C=CC=N2)C#N.Cl |

| Canonical SMILES | C1CCN(C1)C2=C(C=CC=N2)C#N.Cl |

Introduction

Chemical Properties and Structure

Basic Information

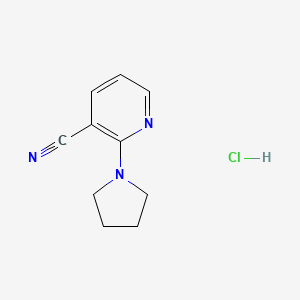

2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride is a chemical compound identified by the CAS Registry Number 1171498-25-1. It consists of a pyridine core modified with a pyrrolidine ring and a nitrile group, which are common structural motifs in pharmaceutical and organic chemistry research. The compound exists as the hydrochloride salt of the parent compound (2-(pyrrolidin-1-yl)pyridine-3-carbonitrile) .

| Parameter | Value |

|---|---|

| CAS Number | 1171498-25-1 |

| Molecular Formula | C₁₀H₁₂ClN₃ (or C₁₀H₁₁N₃·HCl) |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | 2-pyrrolidin-1-ylpyridine-3-carbonitrile;hydrochloride |

Structural Features and Identifiers

The molecular structure of this compound features a pyridine ring with two key functional groups: a pyrrolidine ring attached at the 2-position and a nitrile group at the 3-position. This arrangement creates a molecule with interesting electronic properties due to the electron-withdrawing effect of the nitrile group combined with the electron-donating properties of the pyrrolidine nitrogen. The compound is further modified as a hydrochloride salt, which affects its solubility and stability characteristics.

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C10H11N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-7H2;1H |

| Standard InChIKey | AXYQOJLGGLWNSE-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=C(C=CC=N2)C#N.Cl |

| Canonical SMILES | C1CCN(C1)C2=C(C=CC=N2)C#N.Cl |

| PubChem Compound ID | 43810542 |

Physical Properties

For analytical purposes, the parent compound (without the hydrochloride) has predicted collision cross section data available for various adducts, which can be valuable for ion mobility spectrometry applications:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 174.10257 | 141.2 |

| [M+Na]+ | 196.08451 | 153.1 |

| [M+NH4]+ | 191.12911 | 146.4 |

| [M+K]+ | 212.05845 | 144.7 |

| [M-H]- | 172.08801 | 136.6 |

| [M+Na-2H]- | 194.06996 | 145.9 |

| [M]+ | 173.09474 | 140.7 |

| [M]- | 173.09584 | 140.7 |

| Hazard Statement Code | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

Research Applications and Related Chemistry

Research Applications

-

As a building block in medicinal chemistry and drug discovery programs, particularly those focused on developing compounds that interact with biological systems through hydrogen bonding or π-stacking interactions

-

As an intermediate in the synthesis of more complex heterocyclic compounds

-

As a model compound for studying reaction mechanisms involving pyridine or pyrrolidine moieties

-

In the development of new synthetic methodologies for heterocyclic chemistry

The compound is exclusively intended for research and development purposes, with specific restrictions against its use in consumer products, foods, cosmetics, pharmaceuticals, biocides, or pesticides .

Related Compounds and Chemistry

While specific data on direct analogs of 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride is limited, the compound shares structural similarities with several classes of compounds that have been more extensively studied:

-

Spiro-pyrrolidine derivatives, which have attracted interest in medicinal chemistry due to their promising biological activities . Research indicates that compounds containing the pyrrolidine motif have been found to exhibit diverse pharmacological properties, making them valuable targets for drug discovery efforts.

-

Compounds containing the 2H-pyran-3-carbonitrile scaffold, which can be synthesized through base-promoted reactions and may exhibit interesting photophysical properties . These compounds represent another class of heterocycles with nitrile functionalities that have been investigated for their potential applications.

-

Aminonicotinonitriles, which are structurally related pyridine derivatives that have been synthesized through ring transformation reactions . These compounds share the core pyridine-carbonitrile structure with our target compound.

-

Pyrrolo[2,3-d]pyrimidine derivatives, which represent more complex heterocyclic systems that may incorporate pyrrolidine-like structural elements . These compounds have been investigated for various biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume